(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine
Overview
Description
(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine is a useful research compound. Its molecular formula is C38H45NO4 and its molecular weight is 579.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Organic Material Development
The compound and its derivatives are vital in the field of asymmetric synthesis, serving as precursors or intermediates in the production of various organic materials. The stereoselective Mannich reaction and subsequent treatments are used to prepare potential precursors for alkaloids like stemofoline, indicating its significance in synthesizing complex, biologically active molecules (Thomas & Vickers, 2009). Similarly, the compound's derivatives are essential in synthesizing liquid crystalline materials, showing their importance in creating advanced materials with unique properties (Beginn et al., 2000).
Supramolecular Chemistry and Material Science
The compound's derivatives contribute significantly to the development of supramolecular chemistry and material science. They are involved in the formation of supramolecular interpenetrating networks, highlighting their role in developing new materials with complex, intertwined structures (Beginn et al., 2000). The synthesis and characterization of tris-methacrylated derivatives further demonstrate their utility in creating novel liquid crystalline materials, pivotal for various high-tech applications (Beginn et al., 2000).
Organic Synthesis and Chemical Transformations
This compound is integral to organic synthesis, where it facilitates various chemical transformations. For instance, its derivatives are used in mix-and-heat benzylation of alcohols, showcasing its role in modifying alcohol functional groups to produce benzyl ethers efficiently (Poon & Dudley, 2006). Furthermore, it's involved in the Ir-catalyzed allylic amination and ring-closing metathesis, critical for synthesizing cyclic beta-amino alcohol derivatives, indicating its versatility in synthesizing complex cyclic structures (Lee et al., 2007).
Advanced Organic Synthesis and Medicinal Chemistry
The compound's derivatives play a crucial role in advanced organic synthesis and medicinal chemistry. For instance, they serve as important intermediates in organic synthesis, enabling the introduction of various functional groups and supporting the pharmaceutical industry and organic material development (We, 2015). The synthesis of novel 2H-Azirin-3-amine as a dipeptide synthon further demonstrates the compound's derivatives' significance in peptide synthesis, highlighting their role in creating complex bioactive molecules (Breitenmoser et al., 2001).
Future Directions
Properties
IUPAC Name |
(2S,3S,4S,5R)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPAABGOOAWABR-NAQJMGRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@H]([C@@H]([C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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